molecular formula C19H20N4O2 B11187602 6-(4-ethylphenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(4-ethylphenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B11187602
M. Wt: 336.4 g/mol
InChI Key: LXVQUEKHJSWNBQ-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-ethylbenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with morpholine under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

6-(4-Ethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-ethylphenyl)-2-(morpholin-4-yl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

6-(4-ethylphenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C19H20N4O2/c1-2-14-3-5-15(6-4-14)23-8-7-17-16(18(23)24)13-20-19(21-17)22-9-11-25-12-10-22/h3-8,13H,2,9-12H2,1H3

InChI Key

LXVQUEKHJSWNBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCOCC4

Origin of Product

United States

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